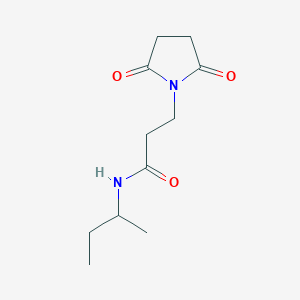
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a sec-butyl group attached to a propanamide backbone, which is further connected to a 2,5-dioxopyrrolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of sec-butylamine with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact while maximizing productivity.
化学反応の分析
Types of Reactions
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other derivatives.
Substitution: The sec-butyl group or other parts of the molecule can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学的研究の応用
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals or as an active ingredient in formulations targeting specific diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of polymers, coatings, and specialty chemicals.
作用機序
The mechanism by which n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, or affecting signal transduction processes.
類似化合物との比較
Similar Compounds
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)pentanamide
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)hexanamide
Uniqueness
Compared to similar compounds, n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide stands out due to its specific chain length and the positioning of functional groups. These structural differences can influence its reactivity, stability, and interactions with other molecules, making it uniquely suited for certain applications. For instance, the propanamide backbone may confer distinct solubility and binding properties compared to butanamide or pentanamide analogs.
特性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
N-butan-2-yl-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C11H18N2O3/c1-3-8(2)12-9(14)6-7-13-10(15)4-5-11(13)16/h8H,3-7H2,1-2H3,(H,12,14) |
InChIキー |
ZQFDIHVFESHHJK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)CCN1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


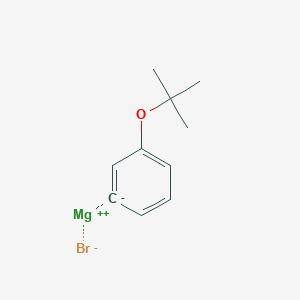
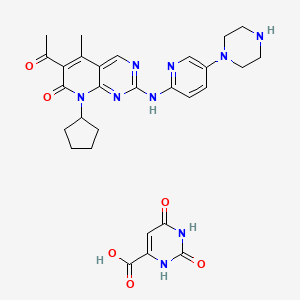
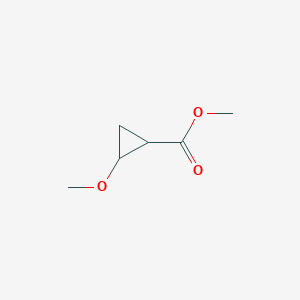
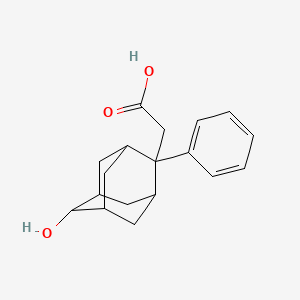
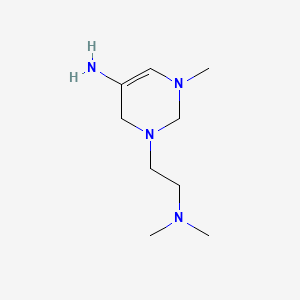
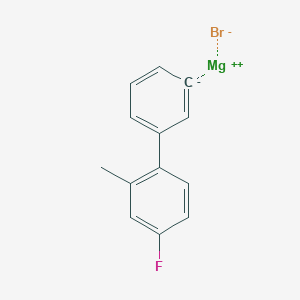
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
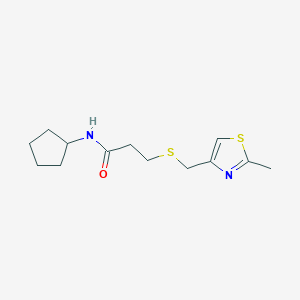
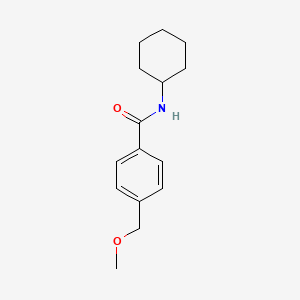
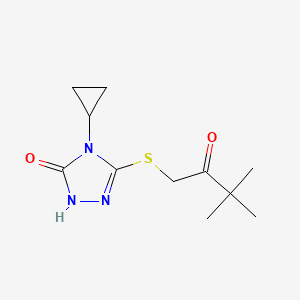
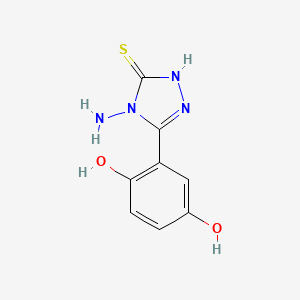
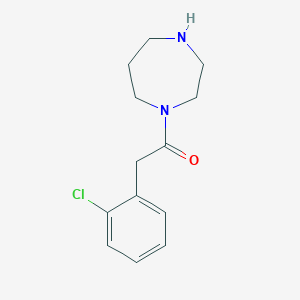

![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
